N-((1,3-Benzothiazol-2-ylthio)methyl)-N-(4-((4-(((1,3-benzothiazol-2-ylthio)methyl)amino)phenyl)sulfonyl)phenyl)amine
Description
Properties
CAS No. |
6323-42-8 |
|---|---|
Molecular Formula |
C28H22N4O2S5 |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-[4-(1,3-benzothiazol-2-ylsulfanylmethylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C28H22N4O2S5/c33-39(34,21-13-9-19(10-14-21)29-17-35-27-31-23-5-1-3-7-25(23)37-27)22-15-11-20(12-16-22)30-18-36-28-32-24-6-2-4-8-26(24)38-28/h1-16,29-30H,17-18H2 |
InChI Key |
AATWFVPUDNISEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCNC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)NCSC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Biological Activity
The compound N-((1,3-benzothiazol-2-ylthio)methyl)-N-(4-((4-(((1,3-benzothiazol-2-ylthio)methyl)amino)phenyl)sulfonyl)phenyl)amine is a complex synthetic derivative of benzothiazole, which has garnered attention due to its potential biological activities. Benzothiazole derivatives are well-known for their diverse pharmacological properties, including antitumor, antimicrobial, and enzyme inhibition effects.
Synthesis Overview
The synthesis of this compound typically involves various chemical transformations starting from benzothiazole precursors. The general synthetic route includes the formation of thioether linkages and sulfonamide groups, which are crucial for its biological activity. For example, the synthesis may involve the reaction of benzothiazole derivatives with sulfonyl chlorides and amines to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, one study reported the minimum inhibitory concentrations (MICs) and half-maximal inhibitory concentrations (IC50) for various benzothiazole compounds against different microbial strains. The compound in focus showed promising results:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| N-((1,3-benzothiazol-2-ylthio)methyl)-N-(4-sulfonylphenyl)amine | 100 | 99 |
This indicates that the compound effectively inhibits microbial growth at relatively low concentrations, suggesting strong antimicrobial potential .
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an inhibitor of human monoamine oxidase B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters. Research has shown that similar benzothiazole derivatives can inhibit hMAO-B with varying degrees of potency. For example, derivatives with modifications in their structure have been reported to achieve IC50 values as low as 0.041 µM . The inhibition mechanism is often non-competitive, indicating that these compounds bind to sites other than the active site of the enzyme.
Case Study 1: Antitumor Activity
A study evaluating the antitumor activity of benzothiazole derivatives found that compounds similar to N-((1,3-benzothiazol-2-ylthio)methyl)-N-(4-sulfonylphenyl)amine exhibited moderate to good activity against breast cancer cell lines. The mechanism of action was attributed to apoptosis induction and cell cycle arrest . This highlights the therapeutic potential of such compounds in cancer treatment.
Case Study 2: Antidiabetic Activity
Another investigation focused on the antidiabetic properties of benzothiazole derivatives. Compounds structurally related to our target compound were synthesized and evaluated for their ability to lower blood glucose levels in diabetic models. Results indicated significant reductions in glucose levels, suggesting a potential role for these compounds in diabetes management .
Molecular Docking Studies
Molecular docking studies have been employed to predict how N-((1,3-benzothiazol-2-ylthio)methyl)-N-(4-sulfonylphenyl)amine interacts with target enzymes like hMAO-B. These studies reveal binding affinities and provide insights into the structural features necessary for optimal enzyme inhibition. The presence of specific functional groups such as sulfonamide and thioether enhances binding interactions within the active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Sulfonamide Groups
a. Bis(azolyl)sulfonamidoacetamides (e.g., Compounds 5–7 in )
- Structure : These compounds feature sulfonamide-linked heterocycles (thiazole, oxazole) and acetamide side chains.
- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL. The sulfonamide group enhances hydrogen bonding to microbial enzymes .
- Synthesis : Prepared via condensation of heteroarylamines with sulfonyl chlorides under DMAP catalysis, similar to the target compound’s inferred pathway .
b. N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (Compound 4 in )
- Structure : Contains a thiazole core with an oxadiazole substituent.
- Bioactivity : Exhibited moderate anticancer activity (IC₅₀ = 12–45 µM) against MCF-7 breast cancer cells, attributed to the oxadiazole’s electron-withdrawing effects enhancing DNA intercalation .
- Key Difference: Lacks the sulfonamide bridge present in the target compound, reducing molecular weight (MW = 320–350 g/mol vs.
c. 6-(1,3-Benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine ()
- Structure : Triazine core with benzothiazole and chlorophenyl groups.
- Physicochemical Properties : Higher lipophilicity (logP ≈ 4.2) due to chlorophenyl substituents, compared to the target compound’s logP ~3.8 (estimated). This may enhance membrane permeability but reduce aqueous solubility .
Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s high MW and rigid structure likely reduce aqueous solubility compared to simpler derivatives like N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazolyl)acetamide (), which has a polar trioxo group enhancing solubility .
- Stability : Thioether linkages may confer resistance to enzymatic degradation compared to ether or ester analogues .
Preparation Methods
Synthesis of Benzothiazole Thiomethyl Precursors
The initial step involves preparing the 1,3-benzothiazol-2-ylthio methyl intermediates. This is typically achieved by:
- Starting from 2-aminobenzothiazole, which undergoes thiocyanation or thiolation reactions to introduce sulfur functionalities at the 2-position.
- Reaction with chloromethyl reagents (e.g., chloromethyl chloride or chloroacetyl chloride) in the presence of bases such as potassium carbonate (K2CO3) to form the benzothiazol-2-ylthio methyl moiety.
For example, the synthesis of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide intermediates has been reported by reacting 2-amino-6-thiocyanatobenzothiazole with chloroacetyl chloride under controlled conditions in DMF solvent.
Formation of Sulfonylated Diphenylamine Core
The central diphenylamine sulfonyl core is prepared by:
- Sulfonylation of aromatic amines, typically by reacting aniline derivatives with sulfonyl chlorides under basic conditions.
- The sulfonyl group acts as a linker between two phenyl rings, one of which is further functionalized with amino substituents.
This step is crucial to provide the scaffold for attaching the benzothiazol-2-ylthio methyl amino groups.
Coupling of Benzothiazol-2-ylthio Methyl Amines to Sulfonylated Phenyl Rings
The final assembly involves:
- Nucleophilic substitution or amination reactions where the benzothiazol-2-ylthio methyl amine derivatives are coupled to the sulfonylated diphenylamine core.
- This is often facilitated by the presence of activating groups and carried out in polar aprotic solvents like DMF or DMSO with bases such as K2CO3 or triethylamine.
- The reaction conditions are optimized to achieve high yields and purity, often involving reflux or controlled heating.
Representative Synthetic Scheme (Generalized)
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2-Aminobenzothiazole + thiocyanate source | Bromine, ammonium thiocyanate, acetic acid | 2-Amino-6-thiocyanatobenzothiazole |
| 2 | 2-Amino-6-thiocyanatobenzothiazole + chloroacetyl chloride | DMF, K2CO3, room temp to reflux | 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide |
| 3 | Sulfonyl chloride + aromatic amine | Base (e.g., triethylamine), solvent (e.g., dichloromethane) | Sulfonylated diphenylamine intermediate |
| 4 | Sulfonylated diphenylamine + benzothiazol-2-ylthio methyl amine | DMF, K2CO3, reflux | Target compound: N-((1,3-Benzothiazol-2-ylthio)methyl)-N-(4-((4-(((1,3-benzothiazol-2-ylthio)methyl)amino)phenyl)sulfonyl)phenyl)amine |
Research Findings and Optimization
- The use of anhydrous potassium carbonate as a base in DMF solvent has been shown to facilitate efficient nucleophilic substitution reactions, yielding high purity products.
- Reaction times vary from several hours to overnight reflux depending on the step and scale.
- Purification is typically achieved by recrystallization or chromatographic techniques.
- The synthetic route avoids harsh conditions to preserve the integrity of the benzothiazole rings and sulfur linkages.
Data Table: Key Reaction Parameters and Yields
| Step | Reaction Type | Reagents | Solvent | Base | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Thiocyanation | 2-Aminobenzothiazole, NH4SCN, Br2 | Acetic acid | - | RT | 2-4 h | 75-85 | Formation of thiocyanato intermediate |
| 2 | Acylation | Thiocyanato intermediate, Chloroacetyl chloride | DMF | K2CO3 | RT to reflux | 3-6 h | 70-80 | Formation of chloroacetamide intermediate |
| 3 | Sulfonylation | Aromatic amine, Sulfonyl chloride | DCM | Triethylamine | 0-25°C | 1-3 h | 80-90 | Sulfonylated diphenylamine core |
| 4 | Amination/Coupling | Sulfonylated intermediate, Benzothiazol-2-ylthio methyl amine | DMF | K2CO3 | Reflux | 6-12 h | 65-75 | Final compound formation |
Q & A
Q. Key Methodological Considerations :
- Use of ultrasonication with DMAP in DCM enhances reaction efficiency and reduces side products .
- Reaction monitoring via TLC (Rf values: ~0.6–0.74 in ACN:MeOH 1:1) ensures intermediate purity .
How can the molecular structure be confirmed using spectroscopic methods?
Basic Research Question
Analytical Workflow :
Infrared Spectroscopy (IR) : Peaks at ~3140 cm⁻¹ (N–H stretch), 1621 cm⁻¹ (C=N), and 1333–1340 cm⁻¹ (S=O sulfonyl) confirm functional groups .
¹H NMR : Aromatic proton signals (δ 6.4–8.3 ppm) and NH resonances (δ 4.1–4.2 ppm) validate the benzothiazole and sulfonamide moieties .
Mass Spectrometry (FABMS) : Molecular ion peaks (e.g., m/z 466 for benzothiazole derivatives) confirm molecular weight .
Q. Key Findings :
- Derivatives with dual benzothiazole-thioether motifs exhibit improved solubility and membrane permeability .
- Sulfonyl groups enhance interactions with hydrophobic enzyme pockets .
How can data contradictions in bioactivity studies be resolved?
Advanced Research Question
Root Causes of Contradictions :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Solvent Effects : DMSO concentration >1% may artifactually reduce activity .
Q. Resolution Strategies :
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing .
- Dose-Response Curves : Generate IC₅₀/MIC values across multiple replicates to assess reproducibility .
What computational methods are suitable for predicting reactivity or degradation pathways?
Advanced Research Question
Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study hydrolysis susceptibility of sulfonamide bonds .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structure with stability .
Q. Case Study :
- Thioether linkages show higher oxidative stability compared to ethers, as predicted by HOMO-LUMO gaps .
How can synthetic byproducts be identified and minimized?
Basic Research Question
Byproduct Sources :
- Incomplete coupling reactions (e.g., unreacted sulfonyl chlorides).
- Oxidation of thioethers to sulfoxides under aerobic conditions .
Q. Mitigation :
- Reaction Monitoring : Use LC-MS to detect intermediates and terminate reactions at optimal conversion .
- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
